4'-Methyl-2,3'-bipyridine

Overview

Description

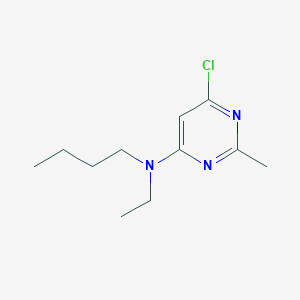

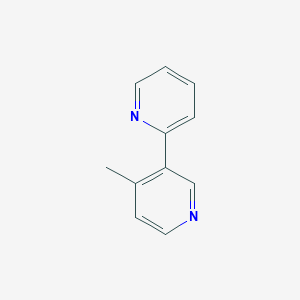

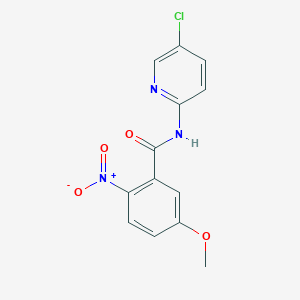

4’-Methyl-2,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and pharmaceuticals. The presence of a methyl group at the 4’ position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.

Mechanism of Action

Target of Action

4’-Methyl-2,3’-bipyridine is a member of the class of bipyridines . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The primary targets of 4’-Methyl-2,3’-bipyridine are likely to be metal centers, given that bipyridine compounds strongly coordinate with them .

Mode of Action

The mode of action of 4’-Methyl-2,3’-bipyridine is primarily through its interaction with its targets, the metal centers. The compound’s strong coordination with these centers can lead to a decrease in their catalytic activity . The exposed location of the nitrogen atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .

Biochemical Pathways

Given its structural similarity to other bipyridines, it may influence pathways involving transition-metal catalysis

Result of Action

Given its structural similarity to other bipyridines, it may have effects related to its role as a ligand in transition-metal catalysis

Action Environment

The action of 4’-Methyl-2,3’-bipyridine can be influenced by environmental factors. For instance, the compound’s solid-state form can be influenced by pressure and temperature conditions . The compound’s anhydrate ↔ hydrate interconversion shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of 4’-Methyl-2,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis or the use of heterogeneous catalysts may be employed to reduce costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-2,3’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which may have different reactivity and applications.

Reduction: Reduction reactions can convert the bipyridine to dihydrobipyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .

Scientific Research Applications

4’-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis and materials science.

Biology: The compound can be used in the design of biologically active molecules, potentially serving as a scaffold for drug development.

Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in catalysis and materials science.

4,4’-Bipyridine: Another important ligand with applications in coordination chemistry and the development of supramolecular structures.

3,3’-Bipyridine: Less common but still used in specific catalytic and material applications.

Uniqueness of 4’-Methyl-2,3’-bipyridine: The unique feature of 4’-Methyl-2,3’-bipyridine is the presence of the methyl group at the 4’ position, which can influence its chemical properties and reactivity. This modification can enhance its solubility, alter its electronic properties, and potentially improve its performance in specific applications compared to its non-methylated counterparts .

Properties

IUPAC Name |

4-methyl-3-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMDDZLGKQZLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621250 | |

| Record name | 4'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646534-78-3 | |

| Record name | 4'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 4'-methyl-2,3'-bipyridine play in the development of blue phosphorescent emitters?

A1: In the cited research, this compound, specifically its 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative [(MeO)2pypy], serves as the main ligand in two new Iridium(III) complexes designed for blue phosphorescence []. These complexes, with the general formula Ir(C⁁N)2(L⁁X) where C⁁N represents (MeO)2pypy and L⁁X represents ancillary ligands (acetylacetonate or 2-picolinate), exhibit desirable photophysical properties for use in organic light-emitting diodes (OLEDs) [].

Q2: How does the structure of the Iridium(III) complexes containing this compound contribute to their thermal stability?

A2: The Iridium(III) complexes incorporating the 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative display high thermal stability, with decomposition temperatures around 350 °C []. This stability is attributed to strong intermolecular interactions within the complex, likely influenced by the presence of the methoxy groups and the methyl group on the bipyridine ligand []. These groups can participate in various interactions, such as van der Waals forces and dipole-dipole interactions, contributing to the overall stability of the complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)